Quinolin-6-yl acetate falls within the broader classification of quinoline derivatives, which are known for their applications in pharmaceuticals, particularly as antibacterial, antifungal, and anticancer agents. The compound can be synthesized through various chemical reactions involving quinoline and acetic anhydride or acetic acid.
The synthesis of Quinolin-6-yl acetate typically involves acetylation reactions. A common method includes the reaction of quinoline with acetic anhydride in the presence of a catalyst, such as sulfuric acid or pyridine. This process can be summarized as follows:
For example, one study outlined a synthetic pathway where quinoline was reacted with acetic acid under reflux conditions to yield Quinolin-6-yl acetate in moderate to high yields .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure of Quinolin-6-yl acetate. For instance, in NMR spectroscopy, characteristic peaks corresponding to the methyl group of the acetate can be observed, along with signals from the aromatic protons.
Quinolin-6-yl acetate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or solubility in different solvents .
The mechanism of action for compounds derived from quinoline structures, including Quinolin-6-yl acetate, often involves interaction with biological targets such as enzymes or receptors. For instance, quinoline derivatives have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
In particular, studies have indicated that Quinolin-6-yl derivatives may exert their effects by inducing apoptosis in cancer cells or disrupting metabolic pathways in pathogens . The exact mechanism can vary based on structural modifications and specific targets within biological systems.
Quinolin-6-yl acetate is typically a yellowish liquid or solid at room temperature, with a melting point that varies depending on purity and specific structural characteristics. It is generally soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Quinolin-6-yl acetate has several applications in scientific research, particularly in medicinal chemistry:
Research continues into optimizing its efficacy against various pathogens and cancer cell lines, making it a compound of interest in ongoing drug development efforts .
Quinolin-6-yl acetate (C₁₁H₉NO₂), identified by the PubChem CID 459602, represents a specialized ester derivative within the broader quinoline heterocyclic family [1]. Its emergence in medicinal chemistry is intrinsically linked to the exploration of quinoline core modifications aimed at enhancing biological activity and pharmacokinetic properties. Early research on quinoline derivatives dates to the isolation of natural alkaloids like quinine, but the systematic development of C-6 substituted acetates gained momentum in the late 20th and early 21st centuries, driven by the need for targeted therapeutic agents. The acetate moiety at the 6-position was strategically chosen to modulate electronic properties, solubility, and serve as a prodrug precursor, enabling controlled release of the active phenolic metabolite in vivo [3] [6].
A pivotal application emerged in neuroscience with the synthesis of quinoline-based PDE5 inhibitors for Alzheimer’s disease (AD). Researchers developed compound 7a—featuring a 3-hydroxymethyl group, C-7 cyano substitution, and a benzylamino moiety—where the C-6 position was initially explored as a site for prodrug derivatization. Though 7a itself bore a hydroxymethyl at C-3, its synthetic pathway involved intermediates where esterification (like acetate formation) could optimize blood-brain barrier (BBB) penetration. This molecule demonstrated unprecedented PDE5 inhibition (IC₅₀ = 0.27 nM) and rescued synaptic defects in AD mouse models, highlighting the therapeutic potential of strategically functionalized quinolines . Concurrently, antiplatelet research identified 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (6-AQ) as a potent calreticulin transacetylase (CRTAase) activator. This compound induced nitric oxide synthase (NOS) acetylation in platelets, inhibiting ADP-induced aggregation. Its discovery underscored the role of the acetoxy group at C-6 in facilitating electrophilic interactions with target proteins [3].
Table 1: Key Early Derivatives of Quinolin-6-yl Acetate and Their Research Focus
Compound Name | Core Structure | Primary Therapeutic Area | Key Research Finding |
---|---|---|---|
6-AQ (6-Acetoxy-4-methylquinolin-2-one) | 4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate | Cardiovascular | Most effective CRTAase substrate for inhibiting platelet aggregation via NOS activation [3] |
PDE5 Inhibitor Intermediate | Quinolin-6-yl ester derivative | Neuroscience | Intermediate in synthesizing CNS-permeant PDE5 inhibitors with IC₅₀ < 1 nM |
Gly.8AQ Sensor Scaffold | Cellulose-bound 8-aminoquinoline + glycine + acetate | Diagnostics | Fluorescent macroarray for Zn²⁺ detection via PET inhibition; LOD in nanomolar range [5] |
Quinolin-6-yl acetate epitomizes the strategic versatility of quinoline scaffolds in drug design. The quinoline nucleus—a bicyclic system fusing benzene and pyridine rings—provides a robust platform for electronic modulation, hydrogen bonding, and π-π stacking interactions with biological targets [4] [6]. The C-6 acetate group specifically enhances this core through three key mechanisms:
Reactivity and Biological Interactions:Quinolin-6-yl acetate’s reactivity centers on ester hydrolysis—mediated by esterases—yielding quinolin-6-ol, which exhibits enhanced hydrogen-bonding capacity. This hydrolysis is exploited in prodrug systems to achieve site-specific activity. For example, antiplatelet 6-AQ relies on intracellular deacetylation for activation [3]. Additionally, the acetate group participates in electrophilic reactions under physiological conditions, transferring acetyl groups to nucleophilic residues (e.g., serine, lysine) in enzymes like CRTAase. This transacetylation capability is rare among heterocycles and underscores its unique role in modulating protein function [3] [7].
Table 2: Structural Features of Quinolin-6-yl Acetate and Their Drug Design Roles
Structural Feature | Chemical Implication | Drug Design Role |
---|---|---|
C-6 Acetoxy Group | - Electron-withdrawing - Hydrolytically labile | Prodrug activation; Solubility enhancement; Transacetylation substrate [3] [6] |
Quinoline Aromatic System | - Planar topology - π-Deficient pyridine ring | Target binding via π-π stacking; DNA intercalation (anticancer); Enzyme active-site penetration [4] [7] |
Nitrogen Atom (Position 1) | - Hydrogen-bond acceptor - Weak base (pKa ~4.85) | Facilitates salt formation for crystallinity; Coordinates metal ions in sensors [4] [5] |
The integration of quinolin-6-yl acetate into larger pharmacophores is exemplified in kinase inhibitors and antiviral agents. Patent US8420645B2 describes salts of quinolin-6-yl-methyl benzamide derivatives where the quinoline C-6 methyl serves as a linker to imidazotriazine scaffolds. Though not acetate itself, this highlights the C-6 position’s role as a vector for conjugating bioactive modules [8]. Similarly, PDE5 inhibitors retain the C-6 position for derivatization to optimize BBB permeability governed by molecular weight (<450 Da) and polar surface area .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7